(R)-1-(5-bromopyridin-3-yl)ethanol
Description
(R)-1-(5-Bromopyridin-3-yl)ethanol is a chiral alcohol derivative featuring a pyridine ring substituted with a bromine atom at the 5-position and an ethanol group at the 3-position. Its stereochemistry is critical for applications in asymmetric synthesis and pharmaceutical intermediates, where enantiopurity often dictates biological activity . The compound’s structure is characterized by:
- Pyridine core: A six-membered aromatic ring with nitrogen at position 1.
- Substituents: Bromine (electron-withdrawing) at position 5 and a hydroxymethyl group (-CH2OH) at position 3.
- Chirality: The (R)-configuration at the ethanol-bearing carbon enhances its utility in enantioselective reactions.
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
(1R)-1-(5-bromopyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3/t5-/m1/s1 |
InChI Key |
SRELUKWTQNFSRR-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CN=C1)Br)O |
Canonical SMILES |
CC(C1=CC(=CN=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine offers a balance between electronegativity and steric bulk compared to iodine (larger, polarizable) or chlorine (smaller, more electronegative) .
- Functional Groups: Ethanol/methanol groups enhance hydrophilicity, while ketones (e.g., compound 13 in ) favor electrophilic interactions in enzyme inhibition .
Physicochemical Properties
- Solubility: The hydroxyl group improves aqueous solubility compared to non-polar derivatives like N-(5-bromopyridin-3-yl)pivalamide .
- Lipophilicity (LogP) : Bromine increases lipophilicity relative to chlorine but less than iodine, impacting membrane permeability.
- Melting Points: Halogen size (Br vs. I) and hydrogen-bonding capacity (ethanol vs. ketone) influence crystalline packing .
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